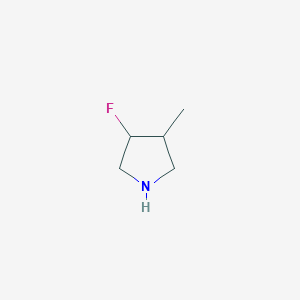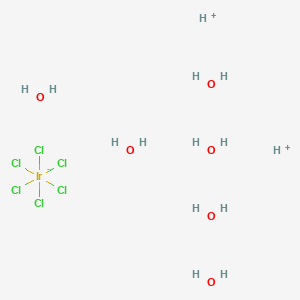
Dihydrogen hexachloroiridate(IV) hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen hexachloroiridate(IV) hexahydrate, also known as hexachloroiridium(IV) acid hydrate, is a chemical compound with the formula H2IrCl6·6H2O. It is a coordination complex of iridium in the +4 oxidation state, surrounded by six chloride ions and two hydrogen ions, with six water molecules of hydration. This compound is known for its applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroiridate(IV) hexahydrate can be synthesized by dissolving iridium metal or iridium oxide in hydrochloric acid, followed by the addition of chlorine gas. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of iridium and the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity iridium and concentrated hydrochloric acid. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen hexachloroiridate(IV) hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, such as iridium(III).
Substitution: Chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Dihydrogen hexachloroiridate(IV) hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and catalysts.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of dihydrogen hexachloroiridate(IV) hexahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The iridium center can undergo changes in oxidation state, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions, including those involved in energy conversion and storage .
Comparison with Similar Compounds
Similar Compounds
Dihydrogen hexachloroplatinate(IV) hexahydrate: Similar in structure but contains platinum instead of iridium.
Hexachlororuthenate(IV) hydrate: Contains ruthenium and exhibits similar coordination chemistry.
Hexachloropalladate(IV) hydrate: Contains palladium and is used in similar catalytic applications.
Uniqueness
Dihydrogen hexachloroiridate(IV) hexahydrate is unique due to the specific properties of iridium, such as its high resistance to corrosion and ability to form stable complexes with a wide range of ligands. These properties make it particularly valuable in high-temperature and high-pressure catalytic applications .
Properties
Molecular Formula |
Cl6H14IrO6 |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
hexachloroiridium(2-);hydron;hexahydrate |
InChI |
InChI=1S/6ClH.Ir.6H2O/h6*1H;;6*1H2/q;;;;;;+4;;;;;;/p-4 |
InChI Key |
PBACCOSPRYQTNC-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12985261.png)
![(4aS,7aR)-1-tert-butyl 4a-ethyl 6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B12985265.png)
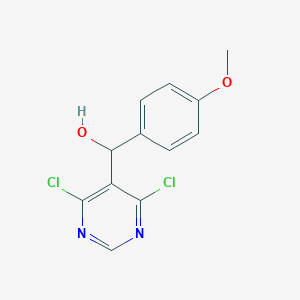
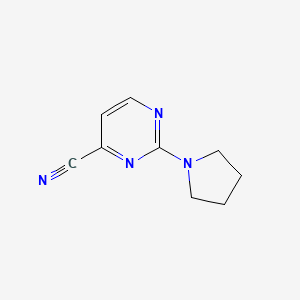

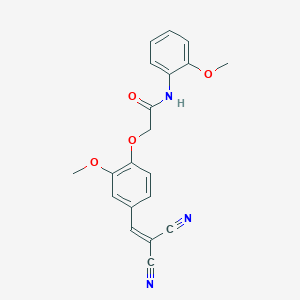
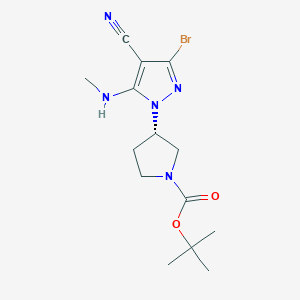
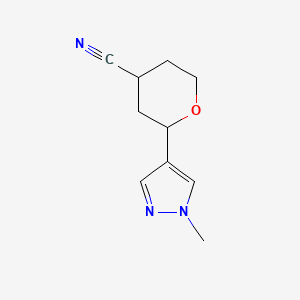

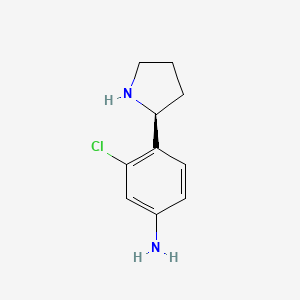
![5-Bromo-2,3-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12985309.png)
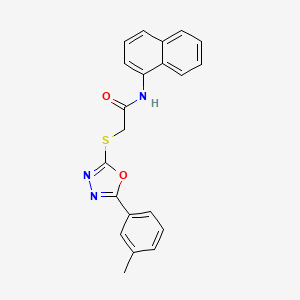
![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
